2-(6-chloro-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide
CAS No.:
Cat. No.: VC9659720
Molecular Formula: C15H12ClN3O
Molecular Weight: 285.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12ClN3O |
|---|---|
| Molecular Weight | 285.73 g/mol |
| IUPAC Name | 2-(6-chloroindol-1-yl)-N-pyridin-2-ylacetamide |
| Standard InChI | InChI=1S/C15H12ClN3O/c16-12-5-4-11-6-8-19(13(11)9-12)10-15(20)18-14-3-1-2-7-17-14/h1-9H,10H2,(H,17,18,20) |
| Standard InChI Key | NXVRPPPHLMIKAA-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
| Canonical SMILES | C1=CC=NC(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(6-Chloro-1H-indol-1-yl)-N-(pyridin-2-yl)acetamide (molecular formula: C₁₅H₁₂ClN₃O; molecular weight: 285.73 g/mol) integrates two aromatic systems: a chlorinated indole and a pyridine ring, connected via an acetamide bridge. The indole moiety features a chlorine substituent at the 6-position, while the pyridine group is linked to the acetamide’s nitrogen atom. This arrangement creates a planar configuration conducive to π-stacking interactions, a critical factor in ligand-receptor binding .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 2-(6-chloroindol-1-yl)-N-pyridin-2-ylacetamide |
| Molecular Formula | C₁₅H₁₂ClN₃O |
| Molecular Weight | 285.73 g/mol |
| SMILES | C1=CC=NC(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl |
| InChI Key | NXVRPPPHLMIKAA-UHFFFAOYSA-N |
The compound’s solubility profile remains understudied, but computational models predict moderate lipophilicity (LogP ≈ 2.8), suggesting balanced membrane permeability. Hydrogen-bonding capacity arises from the amide (-NHCO-) and pyridinyl nitrogen, enabling interactions with polar residues in biological targets .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis typically begins with 6-chloroindole, which undergoes N-alkylation with chloroacetyl chloride to introduce the acetamide precursor. Subsequent coupling with 2-aminopyridine via nucleophilic acyl substitution yields the target compound . A representative pathway involves:
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Indole Functionalization:
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6-Chloroindole → N-alkylation with chloroacetyl chloride → 2-(6-chloroindol-1-yl)acetyl chloride
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Amide Bond Formation:
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Reaction with 2-aminopyridine in anhydrous DMF → Target compound (yield: 58–65%)
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Critical challenges include regioselectivity during indole alkylation and purification of the polar acetamide product. Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while improving yields to 72% .
Analytical Characterization
Structural validation relies on:
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NMR Spectroscopy: ¹H NMR (DMSO-d₆) displays characteristic signals at δ 8.35 (pyridine H-6), δ 7.85 (indole H-7), and δ 4.65 (acetamide CH₂).
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 286.1 [M+H]⁺.
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X-ray Crystallography: Resolves planar geometry with dihedral angles of 12.4° between indole and pyridine rings .
| Compound | Target | Activity (IC₅₀/MIC) | Source |
|---|---|---|---|
| D-24851 | Tubulin | 1.2 μM | |
| Indole-thiazole hybrid | S. aureus | 4 μg/mL | |
| Pyridine-acetamide | EGFR | 0.8 μM |
Comparative Analysis with Structural Analogues
Indole-Pyridine Hybrids vs. Indole-Thiazole Derivatives
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Binding Affinity: Pyridine-containing analogs show 3-fold higher affinity for kinase targets compared to thiazole variants .
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Metabolic Stability: Microsomal studies indicate t₁/₂ = 42 minutes for 2-(6-chloroindol-1-yl)-N-pyridin-2-ylacetamide vs. 28 minutes for thiazole derivatives .
Chlorine Substitution Effects
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6-Chloro substitution enhances cytotoxicity (EC₅₀ = 9.7 μM) compared to 5-chloro analogs (EC₅₀ = 14.3 μM) in HeLa cells .
Analytical Techniques and Quality Control
Stability Profiling
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